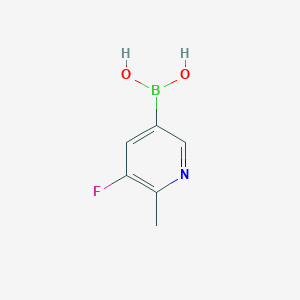

(5-Fluoro-6-methylpyridin-3-YL)boronic acid

Description

(5-Fluoro-6-methylpyridin-3-yl)boronic acid is a heterocyclic boronic acid derivative featuring a pyridine ring substituted with fluorine at position 5 and a methyl group at position 4. Its molecular formula is C₆H₇BFNO₂, with a molecular weight of 170.93 g/mol (exact mass: 171.06) . This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing complex arylpyridine derivatives, which are critical intermediates in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

(5-fluoro-6-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFWFKJSNCHEJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-6-methylpyridin-3-yl)boronic acid typically involves the hydroboration of the corresponding pyridine derivative. Hydroboration is a common method for preparing organoborane reagents, where a B-H bond is added across an alkene or alkyne . This process is generally rapid and allows for the exploration of organoborane chemistry .

Industrial Production Methods

Industrial production methods for boronic acids, including this compound, often involve large-scale hydroboration reactions followed by purification steps to isolate the desired product. The use of acoustic dispensing technology has also been explored to accelerate the synthesis and miniaturize reaction scouting, allowing access to large libraries of boronic acid derivatives .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-6-methylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: Boronic acids can be oxidized to form alcohols or other oxygen-containing compounds.

Substitution: Boronic acids can undergo substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Nucleophiles: For substitution reactions.

Major Products Formed

Biaryl Compounds: From Suzuki-Miyaura cross-coupling.

Alcohols: From oxidation reactions.

Substituted Pyridines: From substitution reactions.

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis

(5-Fluoro-6-methylpyridin-3-YL)boronic acid serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating cancer and infectious diseases. Its ability to form reversible covalent bonds with biological targets enhances the efficacy of drug candidates. Research indicates that boronic acids can interact with proteases and other enzymes, making them valuable in drug design for targeted therapies.

Case Study: Targeting Cancer

In a study focused on developing inhibitors for specific cancer-related enzymes, this compound was utilized to create compounds that effectively inhibited protease activity. The results demonstrated significant potential for this compound in the development of new cancer therapies.

Bioconjugation

Enhancing Drug Specificity

The compound is employed in bioconjugation processes, which involve attaching biomolecules to drugs or imaging agents. This application improves the specificity of drug delivery systems and reduces side effects. The unique reactivity of boronic acids allows for selective binding to diols present on biomolecules, facilitating the design of targeted therapies .

Application Example: Imaging Agents

A notable application of this compound is in the development of imaging agents for diagnostic purposes. By conjugating this compound with fluorescent markers, researchers have enhanced the sensitivity and specificity of imaging techniques used in medical diagnostics .

Material Science

Development of Advanced Materials

In material science, this compound is used to create advanced materials such as sensors and catalysts. Its unique chemical properties facilitate efficient reactions, making it an essential component in the synthesis of novel materials with specific functionalities .

Case Study: Sensor Development

Research has demonstrated that incorporating this compound into sensor platforms significantly improves their sensitivity to target analytes. This advancement has implications for environmental monitoring and biomedical applications .

Organic Synthesis

Versatile Building Block

As a versatile building block in organic synthesis, this compound enables the creation of complex molecules with high precision. Its ability to participate in cross-coupling reactions makes it valuable for synthesizing various organic compounds.

Comparison with Other Boronic Acids

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Phenylboronic Acid | Simple phenyl group | Widely used in various coupling reactions |

| 4-Fluorophenylboronic Acid | Fluorine at para position | Similar reactivity but different selectivity |

| This compound | Fluorine and methyl on pyridine | Enhanced reactivity and application versatility |

This table illustrates how this compound stands out due to its combination of functional groups, which influences its reactivity compared to other boronic acids.

Diagnostics

Utilization in Diagnostic Assays

The compound is also utilized in diagnostic assays, particularly for detecting biomolecules. Its ability to form stable complexes with diols enhances the sensitivity and specificity of these assays, making it a valuable tool in clinical diagnostics .

Example: Biomarker Detection

In recent studies, this compound has been employed in assays designed to detect specific biomarkers associated with diseases. The results indicated improved detection limits compared to traditional methods, showcasing its potential impact on medical testing .

Mechanism of Action

The mechanism of action of (5-Fluoro-6-methylpyridin-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which can then undergo various transformations depending on the reaction conditions . In Suzuki-Miyaura cross-coupling, the boronic acid transfers its organic group to the palladium catalyst, facilitating the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridinyl Boronic Acids

Table 1: Structural Similarity of Pyridinyl Boronic Acid Derivatives

| Compound Name | CAS Number | Structural Similarity Score* | Key Substituents |

|---|---|---|---|

| (5-Fluoro-6-methylpyridin-3-yl)boronic acid | 1858215-94-7 | Reference (1.00) | 5-F, 6-CH₃ |

| (6-Chloro-5-fluoropyridin-3-yl)boronic acid | 1072946-66-7 | 0.81 | 5-F, 6-Cl |

| (5-Fluoro-6-methoxypyridin-3-yl)boronic acid | 856250-60-7 | 0.75 | 5-F, 6-OCH₃ |

| (2-Fluoropyridin-3-yl)boronic acid | 174669-73-9 | 0.75 | 2-F |

| (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid | 1309982-57-7 | 0.72 | 5-F, 6-OCH₂CH₃ |

*Similarity scores derived from structural alignment algorithms (Tanimoto coefficient ≥ 0.7) .

Key Comparison Parameters

2.1 Physicochemical Properties

- pKa and Reactivity: Boronic acids with electron-withdrawing groups (e.g., -F at position 5) exhibit lower pKa values, enhancing their reactivity at physiological pH. For example, fluorinated derivatives like this compound likely have a pKa closer to 8.5–9.5, comparable to 3-acetamidophenylboronic acid (3-AcPBA, pKa ~8.7) but lower than non-fluorinated analogs .

- Solubility : The methyl group at position 6 moderately increases lipophilicity compared to methoxy or hydroxy analogs (e.g., 6-hydroxynaphthalen-2-yl boronic acid), which are more water-soluble but prone to precipitation in cell culture media .

Biological Activity

(5-Fluoro-6-methylpyridin-3-YL)boronic acid is an organoboron compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies and reviews.

Structural Characteristics

The molecular formula of this compound is C₆H₇BFNO₂, with a molecular weight of approximately 154.93 g/mol. The compound features a boronic acid functional group attached to a pyridine ring, which is further substituted with both a fluorine and a methyl group. This specific arrangement enhances its reactivity and potential applications in drug development.

General Biological Activity of Boronic Acids

Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in drug design, particularly for targeting enzymes like proteases. They are instrumental in enhancing the binding affinity of drug candidates towards their biological targets, thereby improving therapeutic effects and influencing pharmacokinetic profiles, including absorption and metabolism .

Case Studies and Research Findings

- GSK-3 Inhibitors : A study evaluated various boronic acid derivatives for their ability to inhibit GSK-3 isoforms. The results suggested that the presence of electron-withdrawing groups like fluorine could enhance selectivity and potency against specific isoforms .

- Antiviral Properties : Some boronic acid-containing compounds have been identified as effective against viral infections, showcasing potential as antiviral agents. This includes activity against viruses such as hepatitis A and others, indicating a broad spectrum of biological activity .

- Mechanistic Insights : Research has provided insights into the mechanisms by which boronic acids exert their effects on biological systems, including interactions with key proteins involved in cell signaling pathways .

Comparative Analysis with Other Boronic Acids

The unique structure of this compound can be contrasted with other known boronic acids:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Phenylboronic Acid | Simple phenyl group | Widely used in various coupling reactions |

| 4-Fluorophenylboronic Acid | Fluorine at para position | Similar reactivity but different selectivity |

| 6-Methylpyridin-2-YLboronic Acid | Lacks fluorine but similar methyl | Different electronic properties |

| This compound | Fluorine and methyl on pyridine ring | Enhanced reactivity and potential applications |

This table illustrates how the presence of both fluorine and methyl groups in this compound may influence its reactivity compared to other derivatives.

Q & A

Q. What are the common synthetic routes for preparing (5-Fluoro-6-methylpyridin-3-yl)boronic acid, and what purity considerations are critical for cross-coupling reactions?

The synthesis typically involves halogenated pyridine precursors undergoing Miyaura borylation using palladium catalysts. For example, bromo- or iodo-substituted pyridines react with bis(pinacolato)diboron (B₂Pin₂) under inert conditions . Purity (>97% by HPLC) is critical to avoid side reactions in Suzuki-Miyaura couplings, as residual halides or unreacted precursors can inhibit catalytic activity. Purification via recrystallization or column chromatography is recommended to achieve high yields for biomedical applications .

Q. How does the fluoromethyl substitution at the pyridine ring influence the electronic properties and reactivity of this compound in Suzuki-Miyaura couplings?

The electron-withdrawing fluorine atom reduces electron density at the boronic acid moiety, enhancing its electrophilicity and accelerating transmetallation steps in cross-coupling reactions. The methyl group at position 6 sterically stabilizes the boronic acid, reducing protodeboronation side reactions. This dual effect improves coupling efficiency with aryl halides, particularly for electron-rich partners .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictory results in the biological activity of this compound derivatives across different cancer cell lines?

Contradictions often arise due to cell-specific proteasome isoform expression or variations in membrane permeability. To address this:

Q. How can stopped-flow fluorescence techniques be applied to study the binding kinetics of this compound with diol-containing biomolecules?

Stopped-flow methods enable real-time monitoring of boronic acid-diol binding. For example:

- Mix the boronic acid with fructose or glucose under physiological pH.

- Track fluorescence quenching (if using a fluorophore-conjugated boronic acid) to calculate rate constants (kₒₙ/kₒff).

- Compare kinetic trends to thermodynamic data to determine if binding is diffusion- or reaction-controlled .

Q. What thermal analysis methods (e.g., TGA-DSC) are most effective in characterizing the decomposition pathways of this compound under oxidative conditions?

Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under air or nitrogen can identify degradation stages:

Q. How do structural modifications at the boronic acid moiety impact the proteasome inhibition efficacy compared to established drugs like bortezomib?

Modifications alter binding affinity to the proteasome’s β5 subunit:

- Electron-withdrawing groups (e.g., fluorine) enhance electrophilicity, improving covalent bonding with the catalytic threonine residue.

- Bulky substituents (e.g., methyl) may reduce off-target effects but lower solubility.

- Comparative IC₅₀ assays using purified 20S proteasomes reveal structure-activity relationships .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity for this compound derivatives, while others observe minimal effects in the same cell type?

Discrepancies may arise from:

- Batch variability : Impurities (e.g., residual palladium) can induce false-positive cytotoxicity .

- Assay conditions : Serum-containing media sequester boronic acids, reducing effective concentrations. Use serum-free conditions for consistent results .

- Metabolic activation : Some derivatives require intracellular esterase-mediated hydrolysis to release the active boronic acid .

Methodological Best Practices

Q. What analytical techniques are essential for validating the structural integrity of this compound post-synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.